Ethyl benzo[d][1,3]dioxole-4-carboxylate
CAS No.: 23158-06-7
Cat. No.: VC15982261
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23158-06-7 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | ethyl 1,3-benzodioxole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | TYQKHCZKVCIXAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)OCO2 |
Introduction
Ethyl benzo[d] dioxole-4-carboxylate is a synthetic organic compound characterized by its unique dioxole structure, which consists of a benzene ring fused with a dioxole moiety and an ethyl ester functional group. The compound has a molecular formula of C10H10O4 and a molecular weight of approximately 194.18 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities.
Applications in Organic Synthesis and Medicinal Chemistry
This compound serves as a valuable intermediate in organic synthesis due to its reactive carboxylate group. It is also explored for its potential biological activities, which can be leveraged in medicinal chemistry applications.
Comparison with Analogous Compounds
Several compounds share structural similarities with ethyl benzo[d] dioxole-4-carboxylate, including variations with bromine substitutions or different ester groups. These analogs can exhibit different reactivity and biological activity profiles.
Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume